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An In-depth Technical Guide to the Thermochemical Properties of Trifluoroacetaldehyde
(CF3CHO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties

of trifluoroacetaldehyde (CF3CHO), also known as fluoral. Trifluoroacetaldehyde is a

significant atmospheric degradation product of several hydrofluoroolefins (HFOs), which are

used as refrigerants.[1][2][3] Understanding its thermodynamic stability, bond energies, and

reaction pathways is crucial for atmospheric modeling, assessing environmental impact, and for

its potential applications in chemical synthesis.

Core Thermochemical Properties
The fundamental thermochemical data for trifluoroacetaldehyde are summarized below.

These values are essential for calculating reaction enthalpies, Gibbs free energies, and

equilibrium constants for processes involving this compound.

Table 1: Key Thermochemical Values for Trifluoroacetaldehyde
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Property Symbol Value Units Reference

Molecular Weight M 98.0239 g/mol [4][5][6]

Enthalpy of

Reaction

(Standard)

ΔrH° >1623 ± 17 kJ/mol [4]

Free Energy of

Reaction

(Standard)

ΔrG° >1590 ± 17 kJ/mol [4]

Note: The enthalpy and free energy of reaction data from the NIST WebBook are noted as

potentially unreasonable in the source material.[4]

Table 2: Bond Dissociation Energies (BDE) for Trifluoroacetaldehyde and Related Species

Bond
Dissociation
Products

BDE Value Units Reference

CF3CO—H CF3CO + H 381 ± 8 kJ/mol [7]

C—C (S0 state) CF3 + HCO 335.7 ± 1.8 kJ/mol [1]

C—C (T1 state

barrier)
CF3 + HCO 368.3 ± 2.4 kJ/mol [1]

Key Experimental Methodologies
The determination of the thermochemical properties listed above relies on a combination of

experimental techniques and computational studies. Below are detailed descriptions of the key

experimental protocols cited in the literature.

Kinetics of Thermal Bromination
This method is used to determine the C-H bond dissociation energy in aldehydes.

Objective: To determine the bond dissociation energy D(CF3CO—H).[7]
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Methodology:

Trifluoroacetaldehyde vapor is mixed with bromine (Br2) in a reaction vessel.

The mixture is heated to a specific temperature range (e.g., 198–303°C) to initiate a

thermal chain reaction.[7]

The primary chain initiation step is the thermal dissociation of bromine: M + Br2 ⇌ M +

2Br.

A bromine radical then abstracts a hydrogen atom from trifluoroacetaldehyde: Br +

CF3CHO → HBr + CF3CO.[7]

The rate of the reaction is monitored over time, typically by measuring the disappearance

of a reactant or the appearance of a product using techniques like gas chromatography or

mass spectrometry.

By studying the reaction kinetics at different temperatures, the activation energy for the

hydrogen abstraction step can be determined.

This activation energy is then used to derive the enthalpy change of the reaction, which

directly relates to the C-H bond dissociation energy.[7]

Photodissociation Dynamics with Velocity-Mapped Ion
Imaging
This technique is employed to study the energy and dynamics of bond cleavage following

photoexcitation.

Objective: To determine the C-C bond dissociation threshold and study the dynamics of the

CF3 + HCO radical product formation.[1]

Methodology:

A jet-cooled molecular beam of trifluoroacetaldehyde is introduced into a high-vacuum

chamber. This ensures the molecules are in their lowest vibrational and rotational states.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b010831?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1970/tf/tf9706602016
https://www.benchchem.com/product/b010831?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1970/tf/tf9706602016
https://pubs.rsc.org/en/content/articlelanding/1970/tf/tf9706602016
https://pubs.aip.org/aip/jcp/article/155/20/204303/280584/Photodissociation-dynamics-of-CF3CHO-C-C-bond
https://www.benchchem.com/product/b010831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A tunable photolysis laser is fired at the molecular beam, exciting the CF3CHO molecules

to a specific electronic state (e.g., S1). The wavelength range used can be between 297.5

nm and 342.8 nm.[1]

Following excitation, the molecule may undergo internal conversion or intersystem

crossing to other electronic states (S0 or T1) and then dissociate into radical fragments

(CF3 + HCO).[1]

One of the fragments (e.g., HCO) is then selectively ionized by a second laser.

The resulting ions are accelerated by an electric field towards a position-sensitive detector.

The detector records the arrival position and time-of-flight of each ion, which allows for the

reconstruction of the ion's initial velocity vector (speed and direction).

By analyzing the kinetic energy release and angular distribution of the fragments, the

dissociation energy (bond strength) and the dynamics of the dissociation process can be

precisely determined.[1]

Pulsed Laser Photolysis-Pulsed Laser Induced
Fluorescence (PLP-PLIF)
PLP-PLIF is a highly sensitive method for studying the kinetics of gas-phase reactions,

particularly those involving radicals like OH.

Objective: To determine the temperature dependence of the rate coefficient for the reaction

of CF3CHO with OH radicals.[2]

Methodology:

A mixture of CF3CHO, an OH radical precursor (e.g., H2O2 or HNO3), and a buffer gas

(like N2 or He) is introduced into a temperature-controlled reaction cell.

A short pulse from a photolysis laser (the "pump" laser) is used to dissociate the precursor,

rapidly generating a known concentration of OH radicals.
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After a controlled time delay, a second laser pulse (the "probe" laser) is tuned to a specific

electronic transition of the OH radical.

The OH radicals absorb the probe laser light and are excited to a higher electronic state.

They then relax back to a lower state, emitting light in a process called fluorescence.

The intensity of this fluorescence is directly proportional to the concentration of OH

radicals at that specific time delay.

By varying the time delay between the pump and probe laser pulses and measuring the

decay of the fluorescence signal, a pseudo-first-order rate constant for the loss of OH

radicals is obtained.

This experiment is repeated at various temperatures (e.g., 204 K to 361 K) to determine

the temperature dependence of the reaction rate coefficient.[2]

Reaction Pathways and Mechanisms
Trifluoroacetaldehyde is primarily removed from the atmosphere through photolysis and

reaction with OH radicals.[3][8][9]
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Caption: Atmospheric degradation pathways of CF3CHO.
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The diagram above illustrates the primary atmospheric fate of trifluoroacetaldehyde. It can

react with hydroxyl (OH) radicals, undergo photolysis (bond cleavage by light), or react with

water.[3] The reaction with OH radicals leads to the formation of the trifluoroacetyl radical

(CF3CO), a key intermediate.[2] Photolysis can break the C-C bond, yielding CF3 and HCO

radicals.[1] In the presence of water, trifluoroacetaldehyde can form a hydrate, which can be

further oxidized.[10] Ultimately, these pathways can lead to the formation of trifluoroacetic acid

(TFA), a persistent environmental compound.[2]
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Caption: Simplified workflow for a PLP-PLIF experiment.

This workflow visualizes the sequence of a Pulsed Laser Photolysis-Pulsed Laser Induced

Fluorescence (PLP-PLIF) experiment. The process begins with a gas mixture in a reaction cell.

A pump laser generates OH radicals, which then react with trifluoroacetaldehyde. A time-

delayed probe laser excites the remaining OH radicals, and the resulting fluorescence is

detected. By analyzing the fluorescence decay at different time delays, the reaction rate

coefficient is determined.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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